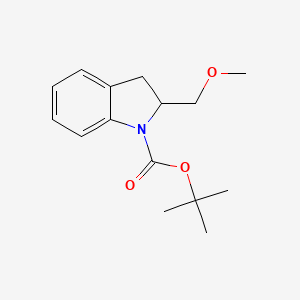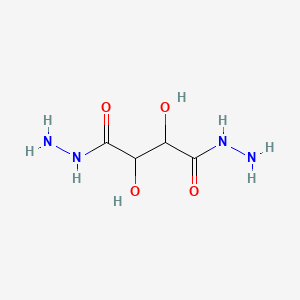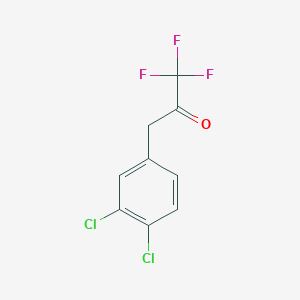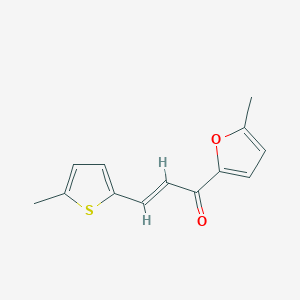
(2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
INTRODUCTION (2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as MFMT, is a heterocyclic compound that has been studied extensively due to its potential applications in the fields of medicinal chemistry and biochemistry. MFMT is a bicyclic compound consisting of a five-membered ring with a methylthiophene group and a five-membered ring with a methylfuran group. It is a chiral compound with two enantiomers: (2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one and (2Z)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. SYNTHESIS METHOD MFMT has been synthesized through a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic product, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. SCIENTIFIC RESEARCH APPLICATION MFMT has been studied extensively due to its potential applications in medicinal chemistry and biochemistry. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antimicrobials, anti-inflammatory agents, and inhibitors of enzymes involved in cancer cell proliferation. It has also been used as a starting material for the synthesis of compounds with potential applications in the treatment of Alzheimer’s disease. MECHANISM OF ACTION The exact mechanism of action of MFMT is still being studied, but it is believed to act as an inhibitor of enzymes involved in cancer cell proliferation. In particular, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. In addition, it has been shown to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS MFMT has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. In addition, it has been shown to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. It has also been shown to have anti-inflammatory and antioxidant properties. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The advantages of using MFMT in laboratory experiments include its low cost, its availability in a variety of forms, and its high solubility in organic solvents. However, there are some limitations to its use in laboratory experiments. For instance, it is not very stable in aqueous solutions and can decompose in the presence of light or heat. In addition, it is highly reactive and can react with other compounds in the reaction mixture. FUTURE DIRECTIONS Given the potential applications of MFMT in the fields of medicinal chemistry and biochemistry, there are a number of potential future directions for research. These include the development of more efficient synthetic methods for the synthesis of MFMT, the development of new compounds based on MFMT, and the investigation of the mechanisms of action of MFMT and its derivatives. In addition, there is a need for further investigation into the biochemical and physiological effects of MFMT, as well as its potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9-3-8-13(15-9)12(14)7-6-11-5-4-10(2)16-11/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKAGQNRMIQRW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


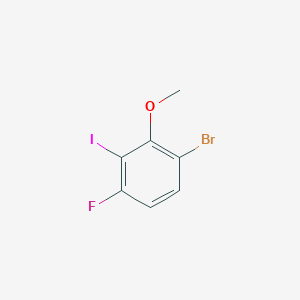


![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
